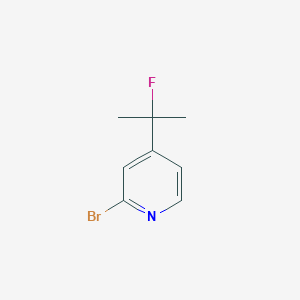

2-bromo-4-(2-fluoropropan-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(2-fluoropropan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)6-3-4-11-7(9)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWDIJVDFFZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Studies on 2 Bromo 4 2 Fluoropropan 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and geometric structure of molecules. For 2-bromo-4-(2-fluoropropan-2-yl)pyridine, DFT calculations would provide fundamental insights into its molecular architecture and the distribution of electrons.

Methodology: A typical approach would involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory is well-established for providing a reliable balance between computational cost and accuracy for optimizing molecular geometries and calculating electronic structures of organic molecules, including halogenated pyridines. researchgate.netnih.gov The process begins with a geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy conformation, representing the molecule's most stable structure.

Expected Findings: The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom. imperial.ac.uk The presence of a bromine atom at the C2 position would further withdraw electron density from the ring through inductive effects. Conversely, the 2-fluoropropan-2-yl group at the C4 position would have a more complex influence, with the alkyl portion acting as a weak electron donor and the highly electronegative fluorine atom introducing a strong inductive effect within the substituent itself.

DFT calculations would quantify these electronic effects by computing atomic charges, the molecular dipole moment, and the electrostatic potential map. The electrostatic potential map would visually represent electron-rich and electron-poor regions, highlighting the nitrogen lone pair as a site of negative potential (nucleophilic character) and the hydrogen atoms on the ring as sites of positive potential. youtube.com

The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. Based on data for analogous structures, the C-Br bond length would be a key parameter, as would the bond connecting the isopropyl group to the pyridine ring.

Table 1: Predicted Molecular Geometry Parameters for this compound The following data are hypothetical and based on typical values from DFT calculations on structurally similar fragments. They serve as an example of the data that would be generated.

| Parameter | Predicted Value | Justification/Comment |

|---|---|---|

| C2-Br Bond Length | ~1.90 Å | Typical for a bromine atom attached to an sp² carbon on an aromatic ring. |

| C4-C(isopropyl) Bond Length | ~1.53 Å | Consistent with a standard C(sp²)-C(sp³) single bond. researchgate.net |

| C(isopropyl)-F Bond Length | ~1.41 Å | Characteristic of a C(sp³)-F bond. |

| C-N-C Angle (in ring) | ~117° | Slightly compressed compared to benzene (B151609) due to the nitrogen heteroatom. imperial.ac.uk |

| Pyridine Ring C-C Bond Lengths | ~1.39 Å | Aromatic bond character, intermediate between a single and double bond. imperial.ac.uk |

Quantum Chemical Analysis of Reactivity and Reaction Pathways

Quantum chemical calculations are essential for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions. mdpi.com For this compound, these analyses would focus on identifying reactive sites and modeling potential transformations.

Predicted Reactivity: The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, and this is enhanced by the electron-withdrawing bromo substituent. imperial.ac.uk The bromine atom at the 2-position is a versatile handle for various synthetic transformations. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions are activated towards nucleophilic attack. While the C2 position is blocked by the bromine atom (which can act as a leaving group), the C6 position is a likely site for substitution.

Metal-Catalyzed Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed reactions like Suzuki or Stille couplings, allowing for the formation of new carbon-carbon bonds.

Lithiation: Reaction with strong organolithium bases could lead to lithium-halogen exchange at the C2 position, generating a highly reactive 2-lithiopyridine intermediate that can be trapped with various electrophiles. wikipedia.org

Reactivity at the 4-position: The 4-alkyl substituent could also be a site of reactivity, for instance, through the formation of alkylidene dihydropyridine (B1217469) intermediates under certain conditions. yorku.cayorku.ca

Modeling Reaction Pathways: To study a specific reaction, such as a Suzuki coupling, computational chemists would model the entire reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction's activation energy and, consequently, its rate. Identifying the structures of transition states allows for a deep understanding of the bond-forming and bond-breaking processes. mdpi.com These calculations can help rationalize why a reaction proceeds through a particular pathway and why certain isomers are formed preferentially.

Conformational Landscape and Energetics of this compound

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted through bond rotations. For this compound, the most significant conformational freedom involves the rotation around the single bond connecting the 2-fluoropropan-2-yl group to the pyridine ring.

Analysis of Torsional Angles: The study of this molecule's energetics would involve a potential energy surface (PES) scan. This is a computational experiment where the dihedral angle (torsion) of the C(ring)-C(isopropyl) bond is systematically varied, and the energy of the molecule is calculated at each step. This process reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the rotational barriers between them.

Expected Conformational Preferences: Due to steric hindrance between the methyl groups of the isopropyl substituent and the hydrogen atoms at the C3 and C5 positions of the pyridine ring, the rotation will not be free. It is expected that the molecule will prefer staggered conformations where the methyl groups and the fluorine atom are positioned away from the plane of the pyridine ring. The global minimum energy conformation would likely involve a specific orientation that minimizes steric clash. Studies on similarly substituted aromatic systems confirm that such steric interactions are dominant in determining conformational preferences. rsc.org

Table 2: Hypothetical Relative Energies of Conformers This table illustrates the type of data that a conformational analysis would produce. Energies are relative to the most stable conformer (global minimum).

| Conformer | Description of Dihedral Angle | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | Staggered conformation minimizing steric interactions. | 0.0 |

| B (Local Minimum) | Alternative staggered conformation. | ~0.5 - 1.5 |

| C (Transition State) | Eclipsed conformation with a methyl group passing the ring plane. | ~4.0 - 6.0 |

Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

HOMO, LUMO, and the HOMO-LUMO Gap: For this compound, the HOMO would be the orbital containing the most loosely held electrons, likely having significant electron density on the pyridine ring and the bromine atom. This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO is the lowest energy empty orbital and represents the molecule's ability to act as an electrophile or electron acceptor. researchgate.net FMO analysis would show the LUMO is likely a π* antibonding orbital distributed over the electron-deficient pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and more reactive. acs.org

Reactivity Indices: From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These indices provide a numerical scale for concepts like electrophilicity and nucleophilicity.

Table 3: Key Reactivity Indices from FMO Theory This table defines the indices and explains their significance for the target molecule.

| Index | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. A higher (less negative) value indicates greater nucleophilicity. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. It is half the HOMO-LUMO gap. Hard molecules are less reactive. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness. Soft molecules are more polarizable and more reactive. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. |

Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity

While quantum mechanics calculations are often performed on isolated molecules in the gas phase, real-world chemistry happens in solution. Molecular Dynamics (MD) simulations are a computational technique used to study the influence of the solvent on a molecule's behavior and reactivity over time. easychair.orgeasychair.org

Modeling the Solvated System: An MD simulation would model a single molecule of this compound surrounded by a large number of explicit solvent molecules (e.g., water, ethanol, or THF) in a simulation box. By calculating the forces between all atoms and solving Newton's equations of motion, MD simulates the trajectory of every atom over a period of time, typically nanoseconds to microseconds.

Insights from MD Simulations: This approach provides a dynamic picture of how solvent molecules interact with the solute. Key insights that could be gained for this compound include:

Solvation Shell Structure: MD simulations reveal how solvent molecules arrange themselves around the solute. For example, polar water molecules would orient themselves specifically around the electronegative nitrogen and fluorine atoms. easychair.org

Conformational Dynamics: The simulation would show how the presence of a solvent affects the conformational preferences and the rate of rotation of the 2-fluoropropan-2-yl group discussed in section 5.3.

Reaction Dynamics: For studying a reaction, MD simulations can be combined with quantum mechanics (QM/MM methods) to model how the solvent influences the energy profile. A polar solvent, for instance, might stabilize a charged transition state, thereby accelerating a reaction compared to its rate in a nonpolar solvent. easychair.orgeasychair.org Understanding these solvent effects is crucial for translating theoretical predictions into practical experimental conditions.

Reactivity and Derivatization Chemistry of 2 Bromo 4 2 Fluoropropan 2 Yl Pyridine

Palladium-Catalyzed Cross-Coupling Reactions of 2-bromo-4-(2-fluoropropan-2-yl)pyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 2-position of this compound serves as a versatile handle for such transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.gov In the case of this compound, the reaction with various aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters would be expected to proceed in the presence of a palladium catalyst and a suitable base. rsc.orgmdpi.com The general applicability of Suzuki-Miyaura reactions to 2-bromopyridines suggests that a diverse range of substituents can be introduced at the 2-position of the pyridine (B92270) ring. nih.govnih.gov The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base like potassium carbonate or potassium phosphate. The choice of solvent, base, and ligand can be crucial for optimizing the reaction yield and scope. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromopyridines

| Entry | Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenylpyridine | High |

| 2 | 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 2-(4-Methoxyphenyl)-6-methylpyridine | Good |

| 3 | 2-Bromopyridine | N-Boc-pyrazole-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃ | 2-(N-Boc-pyrazol-4-yl)pyridine | Moderate |

This table presents hypothetical examples based on known Suzuki-Miyaura couplings of similar 2-bromopyridines to illustrate the expected reactivity of this compound. Actual yields would require experimental verification.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org This reaction is highly effective for the alkynylation of 2-bromopyridines. soton.ac.uk For this compound, a Sonogashira reaction with a terminal alkyne would introduce an alkynyl substituent at the 2-position. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine, which also often serves as the solvent. libretexts.orgsoton.ac.uk The mild reaction conditions tolerate a wide variety of functional groups on the alkyne partner. soton.ac.uk

Table 2: Representative Sonogashira Coupling Reactions of 2-Bromopyridines

| Entry | 2-Bromopyridine Derivative | Terminal Alkyne | Catalyst System | Product | Yield (%) |

| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-(Phenylethynyl)pyridine | High |

| 2 | 2-Bromo-5-fluoropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-((Trimethylsilyl)ethynyl)-5-fluoropyridine | Good |

| 3 | 2-Bromo-3-methylpyridine | 1-Heptyne | Pd(PPh₃)₄, CuI, Et₃N | 2-(Hept-1-yn-1-yl)-3-methylpyridine | Good |

This table provides illustrative examples of Sonogashira couplings with various 2-bromopyridines to demonstrate the anticipated reactivity of this compound. Experimental validation is necessary to determine actual yields.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgorgsyn.org This method is particularly useful for the cross-coupling of 2-pyridylzinc reagents with other aryl halides or, conversely, the coupling of 2-halopyridines with organozinc reagents. organic-chemistry.orgresearchgate.net For this compound, a Negishi coupling with an organozinc reagent, such as an arylzinc or alkylzinc halide, would lead to the formation of a new carbon-carbon bond at the 2-position. The reaction is known for its high functional group tolerance and can be carried out under mild conditions. orgsyn.orgresearchgate.net A common catalyst for this transformation is Pd(PPh₃)₄. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgchemspider.com This reaction is a powerful tool for the synthesis of arylamines and has been successfully applied to 2-bromopyridines. nih.govresearchgate.net Reacting this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu) would yield the corresponding 2-aminopyridine (B139424) derivative. chemspider.comnih.gov The choice of ligand is often critical for achieving high yields and accommodating a broad range of amine coupling partners. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. stackexchange.com The presence of a good leaving group, such as the bromine atom in this compound, facilitates this reaction. nih.gov Nucleophiles can attack the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The rate of SNAr reactions on halopyridines is influenced by the nature of the halogen, with fluorine generally being the most reactive leaving group, followed by chlorine and bromine. nih.gov However, SNAr reactions on 2-bromopyridines are well-documented and can be achieved with a variety of nucleophiles, including alkoxides, thiolates, and amines, often requiring elevated temperatures. youtube.com The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction, particularly when the attack occurs at the 2- or 4-position. stackexchange.com For this compound, SNAr provides a direct route to introduce various functional groups at the 2-position.

Directed Ortho-Metalation Strategies for Further Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org While the this compound itself does not possess a classical strong DMG, the pyridine nitrogen can act as a directing group, although its effectiveness can be limited and may lead to competing nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.caharvard.edu To achieve selective ortho-metalation, it is often necessary to employ sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to suppress nucleophilic addition. uwindsor.ca In the case of this compound, a DoM strategy would likely target the C-3 position, which is ortho to the pyridine nitrogen. Treatment with a strong, non-nucleophilic base could generate a lithiated species at the 3-position, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a new substituent. arkat-usa.org This approach would allow for further functionalization of the pyridine ring, complementing the reactivity at the 2-position.

Reactivity of the 2-fluoropropan-2-yl Moiety within the Pyridine Scaffold

The 2-fluoropropan-2-yl group, a tertiary alkyl fluoride (B91410), attached to the electron-withdrawing pyridine ring presents unique reactivity characteristics. While the carbon-fluorine bond is inherently strong, its position on a tertiary carbon atom makes it susceptible to cleavage under certain conditions, primarily through pathways involving the formation of a tertiary carbocation.

The stability of the potential 2-(2-bromo-pyridin-4-yl)propan-2-yl carbocation intermediate is a key factor governing the reactivity of this moiety. This cation would be stabilized by hyperconjugation from the methyl groups and resonance with the pyridine ring. However, the electron-withdrawing nature of the bromo-substituted pyridine ring can also destabilize the adjacent positive charge.

Potential reactions involving the 2-fluoropropan-2-yl group include:

Solvolysis: In the presence of a protic nucleophilic solvent (e.g., water, alcohols) and potentially a Lewis acid catalyst, the C-F bond may undergo heterolytic cleavage. This would lead to the formation of a tertiary alcohol or ether at the 4-position of the pyridine ring.

Elimination: Under basic or thermal conditions, an E1 or E2 elimination reaction could occur, resulting in the formation of 2-bromo-4-(prop-1-en-2-yl)pyridine. This reaction involves the removal of the fluorine atom and a proton from one of the adjacent methyl groups.

Friedel-Crafts-type Reactions: The tertiary fluoride can act as a precursor to a tertiary carbocation, which could then participate in intramolecular or intermolecular electrophilic aromatic substitution reactions if other aromatic systems are present.

Research on analogous compounds, such as (2-fluoropropan-2-yl)benzene, indicates that such tertiary fluorides can be effective alkylating agents under Lewis acidic conditions. nih.gov The reactivity is a balance between the high energy of C-F bond cleavage and the stability of the resulting carbocationic intermediate.

Table 1: Predicted Reactivity of the 2-fluoropropan-2-yl Group

| Reaction Type | Conditions | Predicted Product |

| Solvolysis | H₂O, Lewis Acid (e.g., AlCl₃) | 2-(2-bromopyridin-4-yl)propan-2-ol |

| Elimination | Strong Base (e.g., NaH, t-BuOK) | 2-bromo-4-(prop-1-en-2-yl)pyridine |

| Friedel-Crafts Alkylation | Benzene (B151609), Lewis Acid (e.g., BF₃) | 2-bromo-4-(2-phenylpropan-2-yl)pyridine |

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org The nitrogen atom itself is the most basic site and will typically coordinate with the electrophile or Lewis acid catalyst, further deactivating the ring and preventing substitution.

However, if a reaction is forced to occur under harsh conditions, the regioselectivity is determined by the existing substituents. In this compound, the directing effects of the two groups must be considered.

2-Bromo Group: This is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director due to resonance effects of its lone pairs. Since the ortho position (C3) and para position (C5) relative to the bromine are available, it directs incoming electrophiles to these sites.

4-(2-fluoropropan-2-yl) Group: This tertiary alkyl group is generally considered an activating, ortho, para-director. Since it is at the C4 position, it directs incoming electrophiles to its ortho positions, which are C3 and C5.

Both substituents synergistically direct potential electrophilic attack to the C3 and C5 positions of the pyridine ring. The C3 position is sterically less hindered than the C5 position (which is adjacent to the bulky 2-fluoropropan-2-yl group). Therefore, electrophilic substitution, while highly unfavorable, would be most likely to yield a mixture of 3- and 5-substituted products, with the 3-substituted isomer potentially being favored. Standard Friedel-Crafts alkylations or acylations are typically not feasible on pyridine rings. wikipedia.org

Table 2: Analysis of Directing Effects for Electrophilic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| Nitrogen Atom | 1 | -I, -M (Deactivating) | Deactivates C2, C4, C6 |

| Bromo | 2 | -I, +M (Deactivating) | ortho, para (to C3, C5) |

| 2-fluoropropan-2-yl | 4 | +I (Activating) | ortho (to C3, C5) |

| Net Result | Strongly Deactivated | Attack favored at C3 and C5 |

Ring-Opening and Rearrangement Pathways of this compound Derivatives

The pyridine ring is generally stable, but under specific conditions, particularly in the presence of strong nucleophiles or bases, derivatives of this compound could undergo ring-opening or rearrangement reactions.

Applications of 2 Bromo 4 2 Fluoropropan 2 Yl Pyridine As a Versatile Synthetic Building Block

Precursor for Advanced Heterocyclic Systems and Polyheterocycles

The presence of a bromine atom on the pyridine (B92270) ring of 2-bromo-4-(2-fluoropropan-2-yl)pyridine makes it an ideal candidate for the construction of more complex heterocyclic and polyheterocyclic systems. The bromo group can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at the 2-position of the pyridine ring.

For instance, in a general synthetic scheme, this compound could be coupled with a boronic acid or ester (Suzuki coupling) to form a biaryl or hetero-biaryl system. This strategy is commonly employed in the synthesis of complex molecules with tailored electronic and steric properties. The resulting compounds can serve as key intermediates in the synthesis of medicinally relevant scaffolds or functional materials.

While specific examples for this compound are not readily found, the synthesis of N-(4-{[1-(4-fluoropyridin-2-yl)-1H-indol-5-yl]oxy}pyrimidin-2-yl)benzene-1,3-diamine from the related compound 2-bromo-4-fluoropyridine (B1291336) highlights the utility of such bromo-pyridines in the construction of complex, multi-ring systems through arylation reactions. chemicalbook.com

Synthesis of Complex Organic Molecules Incorporating Fluorinated Pyridine Units

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The 2-fluoropropan-2-yl group in this compound introduces a unique fluorinated moiety that can impart desirable characteristics to target molecules.

The synthesis of complex organic molecules using this building block would typically involve the initial transformation of the bromo-group via cross-coupling or other substitution reactions, followed by further modifications of the molecule. The fluorinated pyridine unit would thus be integrated into the final structure, potentially leading to novel compounds with interesting biological activities or material properties.

A study on the introduction of the difluoromethyl group into pyridines highlights the importance of such fluorinated building blocks in drug research, as they can be used to synthesize potential new drugs and agrochemicals with enhanced efficacy. uni-muenster.de Although this study does not specifically mention the 2-fluoropropan-2-yl group, it underscores the general interest in developing methods for the synthesis of fluorinated pyridine derivatives.

Role in Ligand Design for Catalysis and Coordination Chemistry

Pyridine-based ligands are of great importance in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. The substitution pattern on the pyridine ring plays a crucial role in tuning the electronic and steric properties of the resulting metal complexes, which in turn influences their catalytic activity and selectivity.

This compound could serve as a precursor for the synthesis of novel ligands. For example, the bromine atom could be displaced by a phosphine (B1218219) group or another coordinating moiety to create a bidentate or tridentate ligand. The bulky 2-fluoropropan-2-yl group would be expected to exert a significant steric influence on the metal center, potentially leading to catalysts with unique selectivities.

The synthesis of 2,2'-bipyridine (B1663995) ligands from 2-bromo-4-fluoropyridine demonstrates a common strategy for preparing such ligands, where the bromo-substituent is utilized in a coupling reaction. ossila.com Following a similar approach, this compound could be used to synthesize ligands with a sterically demanding and electronically modified pyridine ring, which could find applications in various catalytic transformations. For example, bipyridine ligands are known to be effective in stabilizing single-atom catalysts for various coupling reactions. acs.org

Integration into Materials Science Precursors (e.g., for polymer or organic electronic building blocks)

Fluorinated organic materials are of significant interest in materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties, as well as enhance the stability of the materials. rsc.org

This compound could be utilized as a building block for the synthesis of novel fluorinated organic electronic materials. Through polymerization reactions, such as Suzuki polycondensation, this monomer could be incorporated into conjugated polymers. The resulting polymers would possess a unique combination of a pyridine unit, known for its electron-accepting properties, and a fluorinated alkyl group, which can enhance solubility and influence the solid-state packing of the polymer chains.

Research on fluorinated small molecule organic materials has shown that the incorporation of heterocyclic cores like pyridine can be used to tune the energy levels of materials for applications in OLEDs. researchgate.net The specific substitution with the 2-fluoropropan-2-yl group could offer a new avenue for designing materials with tailored optoelectronic properties.

Future Directions and Emerging Research Avenues for 2 Bromo 4 2 Fluoropropan 2 Yl Pyridine

The strategic placement of a bromine atom and a fluorinated alkyl group on the pyridine (B92270) scaffold makes 2-bromo-4-(2-fluoropropan-2-yl)pyridine a molecule of significant interest for future research and development in medicinal chemistry, agrochemicals, and materials science. The distinct electronic properties and reactivity of the C-Br bond, influenced by the electron-withdrawing nature of the 2-fluoropropan-2-yl group, open up numerous avenues for chemical exploration. This section outlines prospective research directions aimed at unlocking the full potential of this versatile building block.

Q & A

Q. What are the common synthetic routes for 2-bromo-4-(2-fluoropropan-2-yl)pyridine, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and fluorinated alkyl/aryl boronic acids. For example, 2-bromo-4-iodopyridine may react with 2-fluoropropan-2-ylboronic acid under controlled conditions (Pd(PPh₃)₄ catalyst, base like Na₂CO₃, and solvent such as THF/water) . Optimization focuses on:

- Catalyst loading : Reducing Pd usage to minimize costs and byproducts.

- Temperature : Maintaining 80–100°C to balance reaction rate and decomposition.

- Purification : Distillation or recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns and bromine's deshielding effects) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 [⁷⁹Br/⁸¹Br] signature) .

- X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtainable .

Advanced Research Questions

Q. What strategies are employed to mitigate side reactions during the synthesis of this compound using palladium-catalyzed cross-coupling?

Common challenges include protodeboronation of the fluorinated boronic acid and homocoupling. Mitigation involves:

- Additives : Using silver oxide (Ag₂O) to stabilize the boronic acid .

- Inert Atmosphere : Rigorous degassing of solvents to prevent oxidation.

- Catalyst Selection : Employing PdCl₂(dppf) for enhanced regioselectivity in sterically hindered systems .

Contradictions in literature reports (e.g., varying yields with Pd(OAc)₂ vs. PdCl₂) suggest systematic screening of ligands and bases is critical .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations model:

- Electrophilicity : The bromine atom’s susceptibility to nucleophilic attack, influenced by the electron-withdrawing fluorine and pyridine ring .

- Steric Effects : The 2-fluoropropan-2-yl group’s bulk may direct substitution to less hindered positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating SNAr mechanisms . Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is recommended .

Q. How do researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Case studies comparing Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) reveal:

- Ligand Impact : Bulky ligands improve turnover in sterically demanding reactions .

- Base Sensitivity : K₃PO₄ outperforms Na₂CO₃ in some systems due to milder pH .

A meta-analysis of reaction parameters (e.g., solvent, temperature) using Design of Experiments (DoE) can identify optimal conditions .

Methodological Considerations

- Byproduct Analysis : GC-MS or HPLC traces detect halogen exchange byproducts (e.g., fluoropyridines) during coupling .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess shelf-life, with fluorine enhancing hydrolytic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.